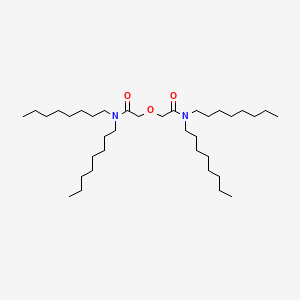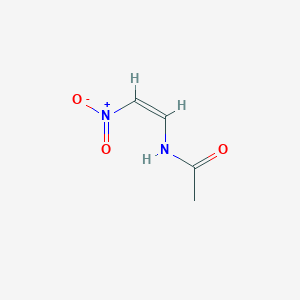![molecular formula C15H11ClN2OS B1404417 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide CAS No. 1365962-07-7](/img/structure/B1404417.png)
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide is a thionaphthene derivative with the molecular formula C15H11ClN2OS and a molecular weight of 302.8 g/mol. This compound has recently gained attention in the pharmaceutical industry due to its unique molecular structure and properties.
Preparation Methods
The synthesis of 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide involves several steps. One common method includes the reaction of 1-naphthol with potassium carbonate and acetone, followed by the addition of allyl bromide . Another approach involves the reaction of p-substituted benzaldehydes with malononitrile in the presence of calcium carbonate in absolute ethanol . These methods highlight the versatility and complexity of the synthetic routes for this compound.
Chemical Reactions Analysis
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, acetone, allyl bromide, and calcium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thionaphthene core and the cyano and chloro substituents.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as an important synthetic intermediate for the development of new pharmaceuticals. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities . Additionally, its unique molecular structure makes it a valuable tool for studying various biochemical pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While the exact targets are still under investigation, it is believed that the compound exerts its effects by modulating key enzymes and receptors involved in inflammation and pain signaling . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide can be compared to other thionaphthene derivatives and related compounds. Similar compounds include various polysubstituted 2-amino-4 derivatives and indole derivatives . What sets this compound apart is its unique combination of a chloro and cyano group on the thionaphthene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dihydrobenzo[g][1]benzothiol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-7-13(19)18-15-12(8-17)11-6-5-9-3-1-2-4-10(9)14(11)20-15/h1-4H,5-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKQUKFLVMAESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2C#N)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)












